molecular formula C18H20F3N3O B14997640 4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14997640
M. Wt: 351.4 g/mol
InChI Key: ZIJDGZRQPGLGMG-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 3-methoxyphenyl group.

    Attachment of the Methylpiperidinyl Group: This step involves the substitution of another hydrogen atom on the pyrimidine ring with a 4-methylpiperidin-1-yl group.

    Introduction of the Trifluoromethyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a trifluoromethyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can lead to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-chloropyrimidine: This compound has a chlorine atom instead of a trifluoromethyl group.

    4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-methylpyrimidine: This compound has a methyl group instead of a trifluoromethyl group.

    4-(3-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-ethylpyrimidine: This compound has an ethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H20F3N3O/c1-12-6-8-24(9-7-12)17-22-15(11-16(23-17)18(19,20)21)13-4-3-5-14(10-13)25-2/h3-5,10-12H,6-9H2,1-2H3

InChI Key

ZIJDGZRQPGLGMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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